Lipophilicity vs 2-Methoxy Isomer
4-Methoxy-3-(trifluoromethyl)phenol exhibits a computed XLogP3-AA value of 2.4, which is identical to the value for the 2-methoxy positional isomer (2.4) [1][2]. While the lipophilicity is equivalent, the spatial distribution of hydrophobic and hydrophilic regions differs due to the distinct substitution pattern, which can influence molecular recognition in biological systems .
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-Methoxy-3-(trifluoromethyl)phenol: 2.4 |
| Quantified Difference | 0.0 (equivalent computed logP) |
| Conditions | PubChem computed property using XLogP3 algorithm |
Why This Matters
Identical computed logP does not guarantee identical biological partitioning; the distinct spatial arrangement of the methoxy and trifluoromethyl groups may alter protein binding and membrane permeability in downstream applications, making the specific isomer a critical procurement variable.
- [1] PubChem. (2025). 4-Methoxy-3-(trifluoromethyl)phenol: Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Methoxy-3-(trifluoromethyl)phenol: Computed Properties. National Center for Biotechnology Information. View Source
